molecular formula C23H21N3O5S2 B2938798 4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide CAS No. 892305-99-6

4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide

Cat. No.: B2938798
CAS No.: 892305-99-6
M. Wt: 483.56
InChI Key: NWAUQSJBKBSCHM-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide is a synthetic small molecule that holds significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazine dioxide core, a scaffold noted in scientific literature for its diverse biological activities . The molecule's structure incorporates an extended conjugated system with an (E)-configured alkene bridge, linking the benzothiazine moiety to a benzenesulfonamide group. The benzenesulfonamide functionality is a prevalent pharmacophore in drug discovery, often associated with enzyme inhibition properties . This specific molecular architecture suggests potential as a key intermediate or a candidate for high-throughput screening in various drug discovery programs. Its primary research applications are anticipated to include investigations into enzyme inhibition mechanisms, particularly targeting enzymes where the sulfonamide group can play a critical role. Furthermore, its potential anti-inflammatory and anti-bacterial properties, as suggested by studies on structurally related benzothiazine derivatives, make it a compound of interest for developing new therapeutic agents . Researchers can utilize this chemical probe to explore novel signaling pathways and cellular processes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-[[(E)-[1-[(3-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(33(26,30)31)14-25-18-9-11-19(12-10-18)32(24,28)29/h2-14,25H,15H2,1H3,(H2,24,28,29)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUQSJBKBSCHM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy against various pathogens.

The molecular formula of the compound is C23H21N3O5S2C_{23}H_{21}N_3O_5S_2, with a molecular weight of approximately 483.56 g/mol . The structure features a sulfonamide group which is critical for its biological activity, particularly in inhibiting carbonic anhydrases, enzymes that play a significant role in physiological processes such as respiration and acid-base balance.

PropertyValue
Molecular FormulaC23H21N3O5S2
Molecular Weight483.56 g/mol
Purity≥ 95%

The sulfonamide moiety in this compound interacts with zinc ions at the active site of carbonic anhydrases. This interaction inhibits enzyme activity, which can lead to various therapeutic effects, particularly in the treatment of bacterial infections and other diseases linked to enzyme dysregulation .

Antibacterial Activity

Research on similar benzothiazine derivatives has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.00975 mg/mL against specific strains of bacteria . The following table summarizes the antibacterial efficacy of related compounds:

CompoundTarget BacteriaMIC (mg/mL)
Compound 6gStaphylococcus aureus0.00975
Compound 7lPseudomonas aeruginosa3.125
Compound 6dEnterococcus faecalis>0.625

Case Studies

  • Study on Benzothiazine Derivatives : A comprehensive evaluation of twenty benzothiazine derivatives revealed that compounds with halogen substitutions showed enhanced antibacterial activity compared to those without . The presence of fluorine or trifluoromethyl groups was particularly beneficial for activity against Gram-positive bacteria.
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Key Pharmacological Activity Reference(s)
Target Compound 1,4-Benzothiazine 3-Methylbenzyl, 2,2-dioxido, sulfonamide, (E)-imine Under investigation
4-(2-(2-(Methylthio)-4-Oxoquinazolin-3-yl)ethyl)benzenesulfonamide Quinazolinone-Benzothiazine hybrid Methylthio, sulfonamide, ethyl linker Antimicrobial
FA2 (Benzothiazine acetamide) 1,2-Benzothiazine 1,1-dioxide Bromophenyl, benzoyl, acetamide α-Glucosidase inhibition (IC₅₀: 0.11–10.42 µM)
2-Azetidinone/4-Thiazolidinone Derivatives Azetidinone/Thiazolidinone Chlorophenyl, hydroxyphenyl Antimicrobial, anticancer
1,4-Benzothiazine Triazole Derivatives 1,4-Benzothiazine Triazole, methyl linker Antiproliferative (SNB-19, C-32 cells)

Structure-Activity Relationships (SAR)

  • Substituent Effects: 3-Methylbenzyl: Enhances lipophilicity and membrane permeability, similar to N-alkylated benzothiazines . Sulfonamide vs. Carboxamide: Sulfonamide derivatives generally exhibit better solubility and bioavailability .
  • Electron-Withdrawing Groups :
    The 2,2-dioxido group increases electrophilicity, facilitating interactions with nucleophilic enzyme residues (e.g., aldose reductase’s Tyr48) .

Computational Insights

Molecular docking of analogous compounds suggests that the sulfonamide group forms hydrogen bonds with α-glucosidase’s Asp349 and Arg439, while the benzothiazine core engages in π-π stacking with Phe649 . The target compound likely shares these interactions, with the 3-methylbenzyl group occupying hydrophobic pockets.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically begins with functionalizing the benzothiazinone core, followed by introducing the 3-methylbenzyl and benzenesulfonamide moieties via nucleophilic substitution or condensation reactions. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for imine formation), and catalyst selection (e.g., palladium for cross-coupling). Purification often involves column chromatography or recrystallization to isolate the E-isomer .

Q. What spectroscopic and crystallographic techniques are recommended for confirming structural integrity?

  • X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry, as demonstrated in analogous benzothiazine derivatives .
  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., sulfonamide NH at δ 10–12 ppm).
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct stress testing by incubating the compound in buffers (pH 1–13) and at elevated temperatures (40–80°C). Monitor degradation via HPLC for byproduct formation and quantify stability using kinetic modeling (e.g., Arrhenius plots for thermal degradation) .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize synthesis parameters?

Apply a 2³ full factorial design to evaluate variables like temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and response surface methodology (RSM) to maximize yield. This reduces trial runs by 50% compared to one-factor-at-a-time approaches .

Q. What computational strategies elucidate reaction mechanisms involving this benzothiazinone derivative?

  • Quantum chemical calculations: Use density functional theory (DFT) to map energy profiles for key steps (e.g., imine tautomerization).
  • Transition state analysis: Identify intermediates using software like Gaussian or ORCA, validated against experimental kinetics .

Q. How should discrepancies between experimental spectral data and computational predictions be addressed?

Re-examine computational parameters (e.g., solvent models, basis sets) and validate with experimental replicates. For example, if DFT-predicted NMR shifts deviate, recalibrate using empirical scaling factors or hybrid functionals (e.g., B3LYP-D3) .

Q. What membrane separation technologies are suitable for large-scale purification?

Nanofiltration membranes (MWCO 300–500 Da) effectively separate the sulfonamide derivative from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and pH (neutral to avoid aggregation) to enhance selectivity, as classified under CRDC’s membrane research subclass .

Q. How can AI-driven platforms enhance synthesis and modification efficiency?

Integrate AI tools like COMSOL Multiphysics for real-time reaction optimization. Autonomous laboratories adjust parameters (e.g., stoichiometry, flow rates) based on in situ Raman or IR data, reducing development cycles by 30–40% .

Q. How do structural modifications at the 3-methylbenzyl position affect physicochemical properties?

Introduce electron-withdrawing groups (e.g., -NO₂) to enhance solubility via reduced logP. Compare with methyl or halogen substituents using quantitative structure-activity relationship (QSAR) models. Assess bioavailability changes via parallel artificial membrane permeability assays (PAMPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.